Cas no 1506808-16-7 (2-(3-bromo-2-fluorophenyl)morpholine)

2-(3-bromo-2-fluorophenyl)morpholine is a versatile organic compound characterized by its 2-(3-bromo-2-fluorophenyl) group. It offers enhanced solubility and stability in organic solvents, making it suitable for various synthetic applications. The presence of bromine and fluorine in the aromatic ring provides excellent electron-withdrawing effects, which can be exploited in synthetic pathways to control reaction rates and outcomes.
2-(3-bromo-2-fluorophenyl)morpholine structure
1506808-16-7 structure
商品名:2-(3-bromo-2-fluorophenyl)morpholine
CAS番号:1506808-16-7
MF:C10H11BrFNO
メガワット:260.102845430374
CID:6520383
PubChem ID:83734446

2-(3-bromo-2-fluorophenyl)morpholine 化学的及び物理的性質

名前と識別子

    • 2-(3-bromo-2-fluorophenyl)morpholine
    • EN300-1897992
    • 1506808-16-7
    • インチ: 1S/C10H11BrFNO/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2
    • InChIKey: PTLXWONPYYAYKX-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1F)C1CNCCO1

計算された属性

  • せいみつぶんしりょう: 259.00080g/mol
  • どういたいしつりょう: 259.00080g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 21.3Ų

2-(3-bromo-2-fluorophenyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1897992-2.5g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
2.5g
$1931.0 2023-09-18
Enamine
EN300-1897992-0.1g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
0.1g
$867.0 2023-09-18
Enamine
EN300-1897992-0.05g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
0.05g
$827.0 2023-09-18
Enamine
EN300-1897992-1.0g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
1g
$1172.0 2023-06-04
Enamine
EN300-1897992-10g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
10g
$4236.0 2023-09-18
Enamine
EN300-1897992-0.5g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
0.5g
$946.0 2023-09-18
Enamine
EN300-1897992-10.0g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
10g
$5037.0 2023-06-04
Enamine
EN300-1897992-0.25g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
0.25g
$906.0 2023-09-18
Enamine
EN300-1897992-5.0g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
5g
$3396.0 2023-06-04
Enamine
EN300-1897992-1g
2-(3-bromo-2-fluorophenyl)morpholine
1506808-16-7
1g
$986.0 2023-09-18

2-(3-bromo-2-fluorophenyl)morpholine 関連文献

2-(3-bromo-2-fluorophenyl)morpholineに関する追加情報

Professional Introduction to 2-(3-bromo-2-fluorophenyl)morpholine (CAS No. 1506808-16-7)

2-(3-bromo-2-fluorophenyl)morpholine (CAS No. 1506808-16-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its bromo and fluoro substituents on the phenyl ring and the morpholine moiety, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of these functional groups imparts distinct electronic and steric properties, making it a valuable building block for designing novel therapeutic agents.

The< strong>morpholine ring is a prominent feature in many pharmacologically active compounds, contributing to their solubility, bioavailability, and metabolic stability. In the context of 2-(3-bromo-2-fluorophenyl)morpholine, the morpholine moiety enhances the compound's ability to interact with biological targets, thereby increasing its potential as a lead compound in drug discovery. Recent studies have highlighted the morpholine scaffold's role in modulating enzyme activity and receptor binding, making it an attractive candidate for further exploration.

The< strong>3-bromo-2-fluorophenyl group introduces additional complexity to the molecule, influencing its reactivity and interaction with biological systems. The bromine atom, being an electron-withdrawing group, can affect the electronic properties of the aromatic ring, while the fluorine atom provides metabolic stability and enhances lipophilicity. These characteristics make 2-(3-bromo-2-fluorophenyl)morpholine a promising candidate for further derivatization and optimization in medicinal chemistry.

In recent years, there has been growing interest in leveraging computational methods to predict the biological activity of such compounds. Advanced molecular modeling techniques have been employed to explore the binding modes of 2-(3-bromo-2-fluorophenyl)morpholine with various target proteins. These studies have provided insights into how structural modifications can enhance binding affinity and selectivity, guiding the design of more effective therapeutic agents.

One notable application of 2-(3-bromo-2-fluorophenyl)morpholine is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By targeting specific kinases, small molecule inhibitors can modulate these pathways and restore normal cellular function. The unique structural features of 2-(3-bromo-2-fluorophenyl)morpholine make it an excellent candidate for designing potent kinase inhibitors with high selectivity.

Another area where this compound has shown promise is in the treatment of neurological disorders. Morpholine derivatives have been investigated for their potential to interact with neurotransmitter receptors, offering a means to modulate brain function. The presence of both bromo and fluoro substituents in 2-(3-bromo-2-fluorophenyl)morpholine enhances its ability to cross the blood-brain barrier, making it a suitable candidate for developing treatments for conditions such as depression and epilepsy.

The synthesis of 2-(3-bromo-2-fluorophenyl)morpholine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions followed by nucleophilic substitution with morpholine derivatives. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, facilitating its use in various research applications.

Evaluation of the pharmacokinetic properties of 2-(3-bromo-2-fluorophenyl)morpholine is essential for understanding its potential as a therapeutic agent. Studies have shown that this compound exhibits favorable solubility profiles and metabolic stability, which are critical factors for drug efficacy and safety. Additionally, preclinical studies have provided insights into its toxicity profile, helping to assess its potential for further development.

The future prospects for 2-(3-bromo-2-fluorophenyl)morpholine are promising, with ongoing research aimed at expanding its applications in drug discovery and development. Innovations in synthetic chemistry and computational biology continue to drive advancements in this field, offering new opportunities for leveraging this compound's unique properties. As our understanding of biological systems grows, so does the potential for discovering novel therapeutic agents based on structures like 2-(3-bromo-2-fluorophenyl)morpholine.

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